molecular formula C24H18ClN5O2 B2770072 N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-60-8

N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2770072
CAS RN: 1031650-60-8
M. Wt: 443.89
InChI Key:
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Description

N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H18ClN5O2 and its molecular weight is 443.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound of interest is related to a broad category of chemical entities with potential applications in medicinal chemistry and materials science. Research into similar compounds, such as triazoloquinazolines and their derivatives, has shown diverse chemical reactions and synthetic pathways that could be relevant for the development of new pharmaceuticals and materials. For instance, reactions of anthranilamide with isocyanates have led to the synthesis of oxazoloquinazolines, indicating versatile synthetic routes for related compounds (J. Chern et al., 1988). Additionally, the design and synthesis of novel benzothiazole-based triazoloquinazoline derivatives have been explored for their potential as lead molecules in various pharmacological activities (R. Gadhave & B. Kuchekar, 2020).

Biological Activity

The biological activities of triazoloquinazoline derivatives have been extensively studied, highlighting their potential in developing new therapeutic agents. These compounds have shown a range of biological activities, including antimicrobial, anticancer, and antihistaminic effects, which could be indicative of the potential applications of N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide in similar areas. For example, some derivatives have been identified as promising antimicrobial agents against various pathogens (N. Pokhodylo et al., 2021), while others have shown significant anticancer activity (B. N. Reddy et al., 2015). Additionally, novel triazoloquinazoline derivatives have been evaluated for their H1-antihistaminic activity, suggesting potential applications in allergy treatment (V. Alagarsamy et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 3-chlorobenzylamine with 3-methylbenzoyl chloride to form N-(3-chlorobenzyl)-3-methylbenzamide, which is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole to form N-(3-chlorobenzyl)-3-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. This compound is then further reacted with acetic anhydride to form the final product.", "Starting Materials": [ "3-chlorobenzylamine", "3-methylbenzoyl chloride", "2-amino-4,5-dihydro-1,2,3-triazole", "acetic anhydride" ], "Reaction": [ "Step 1: React 3-chlorobenzylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form N-(3-chlorobenzyl)-3-methylbenzamide.", "Step 2: React N-(3-chlorobenzyl)-3-methylbenzamide with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(3-chlorobenzyl)-3-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: React N-(3-chlorobenzyl)-3-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide with acetic anhydride in the presence of a base such as pyridine to form the final product." ] }

CAS RN

1031650-60-8

Product Name

N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.89

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O2/c1-14-4-2-6-16(10-14)21-22-27-24(32)19-9-8-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-3-7-18(25)11-15/h2-12,29H,13H2,1H3,(H,26,31)

SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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